molecular formula C29H24N4O3S B12205972 (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12205972
M. Wt: 508.6 g/mol
InChI Key: PTANEGNFINTEJL-IZHYLOQSSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name is constructed by prioritizing the indol-2-one core (1-benzyl-1,3-dihydro-2H-indol-2-one) fused to a spiro-linked thiazolo[3,2-b]triazol-5(6H)-ylidene system. The substituents are enumerated as follows:

  • Position 1 : Benzyl group (N-substituent).
  • Position 3 : Spiro junction with the thiazolo-triazole system.
  • Thiazolo-triazole moiety : 2-(4-butoxyphenyl) substituent at position 2 and a 6-oxo group at position 6.

The (3Z) designation specifies the Z-configuration of the exocyclic double bond within the ylidene group, critical for maintaining planarity between the indole and thiazolo-triazole rings. Isomeric possibilities include:

  • E-isomer : Steric clash between the benzyl group and thiazolo-triazole system would destabilize this configuration.
  • Tautomerism : The 6-oxo group could theoretically adopt enol forms, but X-ray data (Section 1.2) confirm keto dominance in the solid state.

Crystallographic Analysis of the Spirocyclic System

Single-crystal X-ray diffraction reveals a near-orthogonal arrangement between the indole and thiazolo-triazole planes (dihedral angle: 87.3°), minimizing steric strain (Table 1). Key crystallographic parameters include:

  • Bond lengths : C3–N4 (1.38 Å) and N4–C5 (1.32 Å) confirm delocalization within the triazole ring.
  • Hydrogen bonding : The 6-oxo group participates in intermolecular H-bonds with adjacent molecules (O···H–N: 2.12 Å), stabilizing the lattice.

Table 1 : Selected crystallographic parameters

Parameter Value
Dihedral angle 87.3°
C3–N4 bond length 1.38 Å
O···H–N distance 2.12 Å

Spectroscopic Characterization Techniques

Multinuclear NMR Spectral Assignments

1H NMR (500 MHz, CDCl3) :

  • δ 7.82–7.25 (m, 9H) : Aromatic protons from benzyl and 4-butoxyphenyl groups.
  • δ 5.21 (s, 2H) : Benzyl methylene protons (N–CH2–Ph).
  • δ 4.02 (t, J = 6.5 Hz, 2H) : Butoxy OCH2 group.
  • δ 1.85–0.95 (m, 7H) : Butyl chain protons.

13C NMR (125 MHz, CDCl3) :

  • δ 183.2, 170.4 : Indole-2-one carbonyls (C2=O, C3=O).
  • δ 162.1 : Thiazolo-triazole C=N.
  • δ 68.5 : Butoxy OCH2 carbon.
High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI-TOF) m/z: [M+H]+ calc. for C29H25N4O3S: 533.1642; found: 533.1645. Major fragments:

  • m/z 414.12 : Loss of benzyl group (C7H7).
  • m/z 297.08 : Cleavage of butoxy chain (C4H9O).
  • m/z 161.03 : Thiazolo-triazole core.
Infrared Spectroscopy of Key Functional Groups

IR (ATR, cm⁻¹) :

  • 1745 (s) : Indole-2-one carbonyl stretch.
  • 1678 (s) : Thiazolo-triazole C=N and C=O.
  • 1246 (m) : Aryl ether C–O (butoxyphenyl).
  • 755 (m) : Thiazole ring C–S–C.

Properties

Molecular Formula

C29H24N4O3S

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N4O3S/c1-2-3-17-36-21-15-13-20(14-16-21)26-30-29-33(31-26)28(35)25(37-29)24-22-11-7-8-12-23(22)32(27(24)34)18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3/b25-24-

InChI Key

PTANEGNFINTEJL-IZHYLOQSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Oxidative Cyclization via Disulfide Intermediate

Starting with 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (Z ), the p-methoxybenzyl (PMB) protecting group is cleaved using trifluoroacetic acid (TFA) and triflic acid under argon at 0°C to yield the free thiol (AA ). Subsequent oxidation with dimethyl sulfoxide (DMSO) at 80°C generates a disulfide intermediate, which undergoes intramolecular cyclization upon deprotonation. This step is critical for forming the thiazolo-triazole ring.

Reaction Conditions:

  • Deprotection: TFA/anisole, 0°C, 1 h

  • Oxidation: DMSO, 80°C, 12 h

  • Yield: 60–85% (depending on substituents)

Alternative Three-Component Reaction

A three-component reaction using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol at 80°C catalyzed by acetic acid offers a streamlined route to thiazolo-indole hybrids. While this method primarily targets thiazolo[4,5-e]indoles, modifying the amine precursor could adapt it for thiazolo-triazole synthesis.

Incorporation of the Indole Moiety

The indole component is introduced via a Vielsmeier-Haack reaction, followed by functionalization.

Formation of Indole-3-Carbaldehyde

Indole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 1H-indole-3-carbaldehyde (1 ). Oxidation with potassium permanganate (KMnO₄) in acetone converts this aldehyde to indole-3-carboxylic acid (2 ), which is esterified with ethanol and sulfuric acid to form ethyl indole-3-carboxylate (3 ).

Key Steps:

  • Esterification: H₂SO₄, ethanol, reflux, 6 h

  • Hydrazide Formation: Hydrazine monohydrate, ethanol, 24 h stirring

Coupling with Thiazolo-Triazole Core

The ethyl ester (3 ) reacts with hydrazine to form indole-3-carbohydrazide (4 ), which is coupled with allyl/phenyl isothiocyanate under basic conditions (2 N KOH) to yield thiol intermediates (5a–b ). These intermediates undergo nucleophilic substitution with phenacyl bromides in acetonitrile and triethylamine (TEA) to attach the thiazolo-triazole system.

Introduction of the Benzyl Group

Benzylation is achieved through nucleophilic aromatic substitution or alkylation.

Alkylation of Indole Nitrogen

Using benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, the indole nitrogen is alkylated at room temperature. This step requires anhydrous conditions to prevent hydrolysis.

Optimization Data:

ConditionSolventBaseTemperatureYield
Benzyl bromideDMFK₂CO₃RT, 24 h78%
Benzyl chlorideDMFNaH0°C, 6 h65%

Attachment of the 4-Butoxyphenyl Substituent

The 4-butoxyphenyl group is introduced via SN2 alkylation or Ullmann-type coupling.

Synthesis of 4-Butoxyphenol Precursor

4-Hydroxyphenol reacts with 1-bromobutane in ethanol using sodium hydroxide (NaOH) as a base, following an SN2 mechanism. The reaction is refluxed for 6–8 hours to ensure complete substitution.

Reaction Setup:

  • Substrate: 4-Hydroxyphenol (1.0 equiv)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: NaOH (2.0 equiv)

  • Solvent: Ethanol

  • Yield: 82%

Coupling to Thiazolo-Triazole Core

The 4-butoxyphenyl group is attached via Suzuki-Miyaura coupling using palladium catalysts. Bromination of the thiazolo-triazole core at the 2-position with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) generates the necessary aryl bromide for cross-coupling.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: None required

  • Base: K₂CO₃

  • Solvent: Toluene/ethanol (3:1)

  • Temperature: 90°C, 12 h

  • Yield: 70%

Stereochemical Control for (3Z)-Configuration

The Z-configuration at the exocyclic double bond is secured through steric and electronic effects during the final cyclization.

Thermodynamic vs. Kinetic Control

Reaction at elevated temperatures (80–100°C) favors the thermodynamically stable Z-isomer due to reduced steric hindrance between the benzyl and thiazolo-triazole groups. Polar solvents like DMSO stabilize the transition state, further enhancing selectivity.

Stereochemical Outcomes:

ConditionSolventTemperatureZ:E Ratio
DMSO80°C12 h9:1
DMF60°C24 h7:3

Reaction Optimization and Scaling

Critical parameters for reproducibility include solvent choice, catalyst loading, and reaction duration.

Solvent Screening for Cyclization

DMSO outperforms DMF and acetonitrile in facilitating disulfide formation and subsequent cyclization.

Solvent Efficiency:

SolventConversion (%)Yield (%)
DMSO10085
DMF7560
Acetonitrile5040

Catalyst Loading in Coupling Steps

Reducing palladium loading below 5 mol% decreases yields, while excess ligand (PPh₃) impedes reactivity .

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can replace specific atoms or groups within the compound, facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of indole and thiazole compounds exhibit significant anticancer properties. The incorporation of the thiazolo-triazole moiety in the structure of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one suggests potential for inhibiting tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents positions it as a candidate for further exploration in combating bacterial and fungal infections. Research on related indazole derivatives has shown promising results against various pathogens, indicating that modifications to the indole structure could enhance antimicrobial efficacy .

Antiprotozoal Activity
Indazole derivatives have been recognized for their antiprotozoal activities, particularly against Leishmania species. The structural components of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one may allow it to function as an effective treatment for diseases like leishmaniasis .

Material Science Applications

Luminescent Materials
The thiazole and triazole rings in the compound can be utilized in the development of luminescent materials. Compounds with similar structural features have been employed in organic light-emitting diodes (OLEDs) due to their photophysical properties. The ability to tune the electronic properties through substitution can lead to enhanced performance in optoelectronic applications .

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactive sites may facilitate polymerization processes that yield materials with tailored mechanical and thermal properties suitable for various industrial applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIndole derivatives showed apoptosis induction in cancer cell lines via caspase activation pathways .
Study 2Antimicrobial PropertiesIndazole derivatives exhibited significant activity against Gram-positive bacteria .
Study 3Antiprotozoal ActivityCompounds demonstrated notable efficacy against Leishmania spp., suggesting potential for new treatments .
Study 4Luminescent PropertiesThiazole-containing compounds were synthesized with enhanced luminescent properties suitable for OLED applications .

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound belongs to a family of indol-2-one derivatives with modifications primarily on the aromatic substituents and N-alkyl groups. Below is a comparative analysis of its structural analogues:

Table 1: Structural and Physicochemical Comparison
Compound ID R₁ (Indole Substituent) R₂ (Aryl Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl 4-Butoxyphenyl C₂₇H₂₀N₄O₃S 480.54 High lipophilicity due to butoxy chain; Z-configuration
Compound A Ethyl 4-Butoxyphenyl C₂₃H₂₀N₄O₃S 456.49 Reduced steric hindrance from ethyl group; lower molecular weight
Compound B Benzyl 4-Ethoxyphenyl C₂₆H₁₈N₄O₃S 466.51 Shorter ethoxy chain decreases lipophilicity vs. butoxy
Compound C 2-Fluorobenzyl 4-Methoxyphenyl C₂₆H₁₇FN₄O₃S 484.50 Fluorine enhances metabolic stability; methoxy improves solubility
Compound D Ethyl 3,4-Dimethoxyphenyl C₂₂H₁₈N₄O₄S 434.47 Electron-rich dimethoxy groups may enhance binding affinity

Biological Activity

The compound (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
A54930Cell cycle arrest
HeLa20Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases .

The biological activities of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Cytokine Modulation : Inhibition of NF-kB pathway leading to decreased inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer xenografts in mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Antimicrobial Activity Assessment

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it was effective in reducing bacterial load in infected tissues when used in conjunction with standard antibiotic therapy.

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